![molecular formula C16H12BrFN2O B12520907 Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide CAS No. 754214-11-4](/img/structure/B12520907.png)
Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide is a chemical compound that belongs to the class of phthalazinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the 4-fluorophenyl group and the bromide ion in its structure contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide typically involves the reaction of phthalazine with 4-fluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The resulting intermediate is then treated with a brominating agent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinium oxides, while reduction can produce phthalazinium hydrides.
Wissenschaftliche Forschungsanwendungen
Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The presence of the 4-fluorophenyl group may enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phthalazinium, 2-[2-(4-chlorophenyl)-2-oxoethyl]-, bromide
- Phthalazinium, 2-[2-(4-methylphenyl)-2-oxoethyl]-, bromide
- Phthalazinium, 2-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide
Uniqueness
Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide is unique due to the presence of the 4-fluorophenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
754214-11-4 |
|---|---|
Molekularformel |
C16H12BrFN2O |
Molekulargewicht |
347.18 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-2-phthalazin-2-ium-2-ylethanone;bromide |
InChI |
InChI=1S/C16H12FN2O.BrH/c17-15-7-5-12(6-8-15)16(20)11-19-10-14-4-2-1-3-13(14)9-18-19;/h1-10H,11H2;1H/q+1;/p-1 |
InChI-Schlüssel |
MMQXWVIHCHYOIP-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C=[N+](N=CC2=C1)CC(=O)C3=CC=C(C=C3)F.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate](/img/structure/B12520832.png)
![1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione](/img/structure/B12520833.png)
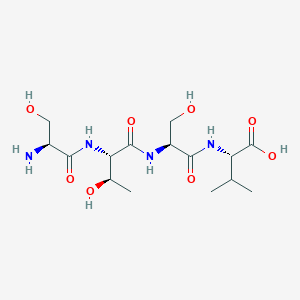

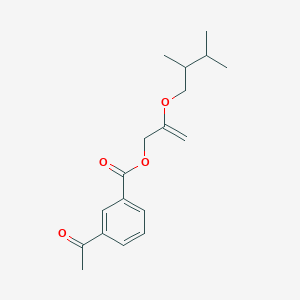
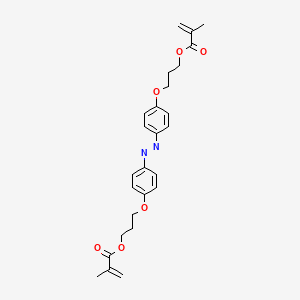
![2-{3-[4-(Bromomethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12520869.png)

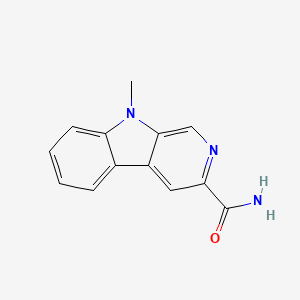
![5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid](/img/structure/B12520880.png)
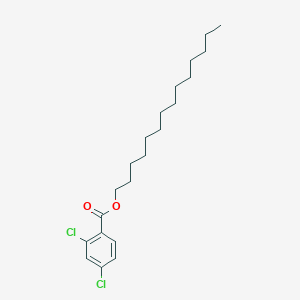
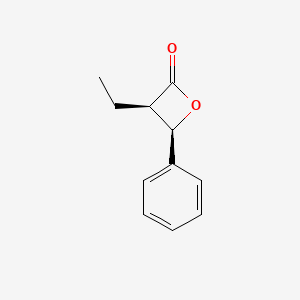
acetamido}hexanoic acid](/img/structure/B12520889.png)
![2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol](/img/structure/B12520892.png)
